3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole
Description
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a trifluoromethyl group at position 5 and a benzo[b][1,4]dioxepin moiety at position 2. The pyrazole ring is a five-membered aromatic system with two adjacent nitrogen atoms, while the benzo[b][1,4]dioxepin group introduces a seven-membered oxygen-containing fused ring system. The trifluoromethyl (-CF₃) substituent is known to enhance metabolic stability, lipophilicity, and electron-withdrawing effects, which are critical for biological activity in agrochemicals and pharmaceuticals .
Properties
Molecular Formula |
C13H11F3N2O2 |
|---|---|
Molecular Weight |
284.23 g/mol |
IUPAC Name |
3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-5-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C13H11F3N2O2/c14-13(15,16)12-7-9(17-18-12)8-2-3-10-11(6-8)20-5-1-4-19-10/h2-3,6-7H,1,4-5H2,(H,17,18) |
InChI Key |
OQGSUJUMLITWKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3=NNC(=C3)C(F)(F)F)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole typically involves the condensation of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-amine with a suitable pyrazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or copper, and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, purification steps, and final condensation reactions. The use of high-pressure reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structural features and biological activity.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to other pyrazole-based derivatives and heterocyclic systems documented in the literature. Key analogs include:
Pyrazole Derivatives with Trifluoromethyl Substituents
- Fipronil (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile): Structure: Shares a trifluoromethyl group on the pyrazole ring but includes a sulfinyl group and an aromatic phenyl substituent. Activity: A broad-spectrum insecticide targeting GABA receptors. The -CF₃ group enhances binding affinity and persistence in biological systems . Comparison: Unlike the target compound, fipronil’s sulfinyl group and dichlorophenyl moiety contribute to its distinct mode of action and environmental stability.
- Ethiprole (5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(ethylsulfinyl)-1H-pyrazole-3-carbonitrile): Structure: Similar to fipronil but with an ethylsulfinyl group instead of trifluoromethylsulfinyl. Activity: Exhibits insecticidal properties with reduced mammalian toxicity compared to fipronil . Comparison: The target compound’s benzo[b][1,4]dioxepin group may offer improved solubility over ethiprole’s rigid dichlorophenyl system.
Heterocyclic Systems with Fused Oxygen/Nitrogen Rings
- Compound 4h (1,5-dimethyl-4-(5-(4-(4-(coumarin-3-yl)-2,3-dihydrobenzo[b][1,4]oxazepin-2-yl)phenyl)-4,5-dihydro-1H-tetrazol-1-yl)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one): Structure: Contains a benzo[b][1,4]oxazepin ring fused to a pyrazole and coumarin system.
European Patent Compound (1,5-dimethyl-6-thioxo-3-(2,2,7-trifluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-6-yl)-1,3,5-triazinane-2,4-dione) :
- Structure : Integrates a benzo[b][1,4]oxazin ring with a triazinane-dione core.
- Activity : Likely developed as a herbicide or fungicide, leveraging the triazinane moiety’s bioactivity .
- Comparison : The triazinane-dione system introduces additional hydrogen-bonding sites, contrasting with the target compound’s simpler pyrazole framework.
Structural and Functional Analysis
Key Structural Features Influencing Activity
| Feature | Target Compound | Fipronil | Compound 4h |
|---|---|---|---|
| Core Heterocycle | Pyrazole | Pyrazole | Pyrazole + Tetrazole |
| Substituents | -CF₃, Benzo[b][1,4]dioxepin | -CF₃, -SOCH₂CF₃, Cl | Coumarin, Benzo[b][1,4]oxazepin |
| Electronic Effects | Electron-withdrawing (-CF₃) | Strongly electron-withdrawing | Electron-donating (coumarin) |
| Bioactivity | Hypothesized insecticidal/antifungal | GABA receptor antagonist | Fluorescent/protease inhibition |
Hypothesized Advantages of the Target Compound
- Enhanced Solubility : The benzo[b][1,4]dioxepin ring’s oxygen atoms may improve water solubility compared to purely aromatic systems like fipronil’s dichlorophenyl group.
Biological Activity
The compound 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole is a novel pyrazole derivative known for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 285.22 g/mol. The presence of the trifluoromethyl group is significant for its biological activity, enhancing lipophilicity and potentially altering the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those containing trifluoromethyl groups. The compound has been evaluated against various bacterial strains, demonstrating significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings
-
Antibacterial Efficacy :
- The compound exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis, outperforming traditional antibiotics like vancomycin in biofilm eradication studies .
- Minimum inhibitory concentrations (MIC) were determined for various strains, indicating effective growth inhibition.
- Mechanism of Action :
- Selectivity and Toxicity :
Comparative Biological Activity
The following table summarizes the antimicrobial activity of 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole compared to other known compounds:
| Compound Name | Target Bacteria | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| 3-(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-5-trifluoromethyl-1H-pyrazole | MRSA | 50 | High |
| Vancomycin | MRSA | 100 | Moderate |
| Trifluoromethyl Pyrazole Derivative | E. coli | 200 | Low |
| Chloramphenicol | S. aureus | 25 | High |
Study 1: Efficacy Against Biofilms
In a controlled study, the compound was tested for its ability to disrupt biofilms formed by clinical isolates of MRSA. Results indicated that it not only prevented biofilm formation but also effectively eradicated preformed biofilms at concentrations significantly lower than those required for standard antibiotics .
Study 2: In Vivo Assessment
An in vivo assessment using animal models demonstrated that administration of this pyrazole derivative resulted in reduced bacterial loads in infected tissues compared to untreated controls. This suggests potential for therapeutic applications in treating resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
